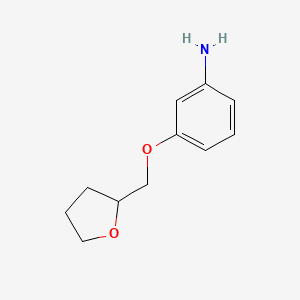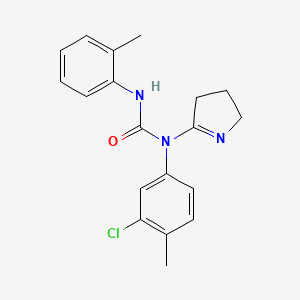![molecular formula C8H18N2 B2811068 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine CAS No. 1205746-32-2](/img/structure/B2811068.png)
3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine” is an organic compound . It is a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocyclic compound . The compound has a pyrrolidine ring attached to a propylamine group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, transaminase-mediated synthesis has been used for the synthesis of enantiopure drug-like 1-phenylpropan-2-amines . This method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a propylamine group . The compound also has a methyl group attached to the pyrrolidine ring .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, transaminase-mediated synthesis has been used for the synthesis of enantiopure drug-like 1-phenylpropan-2-amines . This method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity .Scientific Research Applications
Cancer Research
One notable application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial for cancer treatment. The synthesis of cyclic amine-containing benzimidazole carboxamide PARP inhibitors, which exhibit significant potency against PARP enzymes, is a critical step in the creation of cancer therapies. These compounds, including ABT-888, demonstrate excellent potency and efficacy in cancer models, highlighting the potential for this chemical structure in developing new treatments (Penning et al., 2009).
Organic Synthesis
The compound also finds application in organic synthesis, such as in the hydroamination of 4-pentyn-1-amine, leading to the formation of valuable intermediates like 2-methylpyrroline. This process, catalyzed by cationic Iridium(I) complexes, showcases the utility of 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine derivatives in facilitating efficient chemical transformations (Field et al., 2003).
Asymmetric Synthesis
Further, the compound is involved in the enantioselective synthesis of syn/anti-1,3-amino alcohols, utilizing a proline-catalyzed sequential alpha-aminoxylation/alpha-amination process. This method highlights its role in the stereoselective synthesis of bioactive molecules, demonstrating its versatility in creating complex organic molecules (Jha et al., 2010).
Antitumor and Antimicrobial Applications
The chemical framework of this compound is instrumental in the synthesis of novel antitumor and antimicrobial agents. For instance, the microwave-assisted synthesis of hydroxypyrrolidin2-ones showcases its potential in creating compounds with significant bioactivity. These methods offer a greener, more efficient approach to drug discovery (Azmy et al., 2018).
Catalysis
Moreover, this compound's derivatives are utilized in catalysis, particularly in the synthesis of ionic liquids from tobacco-extracted nicotine, representing a novel approach to catalysis and green chemistry. The transformation of nicotine into a biocompatible catalyst for selective acetylation of amines is an innovative application that underscores the versatility of this compound derivatives (Tamaddon & Azadi, 2017).
Future Directions
The future directions for “3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine” could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given the interest in pyrrolidine derivatives in drug discovery , this compound could be a subject of interest in medicinal chemistry research.
properties
IUPAC Name |
3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8-4-2-6-10(8)7-3-5-9/h8H,2-7,9H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHQYQVGFVPFFI-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1205746-32-2 |
Source


|
| Record name | 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2810985.png)






![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B2810999.png)


![Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2811002.png)


![N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2811006.png)